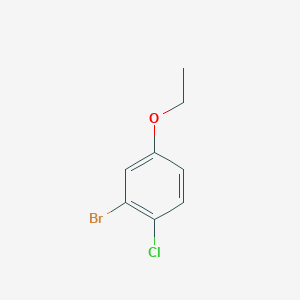
2-Bromo-1-chloro-4-ethoxybenzene
Overview
Description
“2-Bromo-1-chloro-4-ethoxybenzene” is a chemical compound with the CAS Number: 1539442-68-6 . It has a molecular weight of 235.51 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H8BrClO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a liquid . The compound has a molecular weight of 235.51 .
Scientific Research Applications
Halogen Bonding in Structural Determination
The structures of certain halotribenzoylbenzenes, including 4-chloro- and 4-bromo derivatives, show that halogen bonding plays a significant role in their structural determination. These interactions, particularly C-X...O=C (where X is a halogen), are pivotal in defining the molecular conformation and packing in the solid state. This is evident in the isomorphous structures of these compounds, which display notable C-X...O=C interactions. Such insights are crucial in understanding the behavior of 2-Bromo-1-chloro-4-ethoxybenzene in complex molecular frameworks (Pigge, Vangala, & Swenson, 2006).
Role in Synthesis and Polymerization
This compound, similar to its structural analogs, serves as a precursor in various synthesis and polymerization processes. For instance, the compound 1-bromo-2,3,4,5-tetraethylalumole undergoes a reaction with hexyne to form a product with a Br-bridged dimer structure, showcasing the compound's utility in complex molecular synthesis. The structure and formation pathways of such compounds provide valuable insights into the manipulation and synthesis of related compounds like this compound (Agou et al., 2015).
Intermediate in Medicinal Agents and Organic Materials
Compounds structurally similar to this compound, like 1-Bromo-2,4-dinitrobenzene, have been synthesized as intermediates in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The high yield and purity of these products, as demonstrated in the synthesis of 1-Bromo-2,4-dinitrobenzene, highlight the potential of this compound in similar applications (Xuan et al., 2010).
Exploration in Liquid Crystal Research
The compound's analogs have been used as precursor compounds in the synthesis of chiral liquid crystals. The mesogenic properties of these compounds, which are greatly influenced by the nature of the substituent on the phenyl ring, offer a pathway to explore the use of this compound in the field of liquid crystal research and its potential application in display technologies (Bertini et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-chloro-4-ethoxybenzene are the carbon atoms in the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . These reactions result in the formation of substituted benzene rings, which can further participate in various biochemical reactions .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target compound, potentially altering its chemical properties and biological activity.
Properties
IUPAC Name |
2-bromo-1-chloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCIOLXCHCQGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)
